(6E,8E)-6,8-tetradecadiene
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Overview
Description
(6E,8E)-6,8-tetradecadiene is an organic compound characterized by the presence of two conjugated double bonds in its carbon chain. This compound is a type of diene, which means it contains two double bonds. The specific configuration of the double bonds is indicated by the (6E,8E) notation, which refers to the positions and geometric configuration (trans) of the double bonds in the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E,8E)-6,8-tetradecadiene can be achieved through various methods, including the Wittig reaction and the use of organometallic reagents. One common approach involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired diene. The reaction conditions typically involve the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that allow for efficient and high-yield synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(6E,8E)-6,8-tetradecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogens, such as bromine or chlorine, can be used in electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
(6E,8E)-6,8-tetradecadiene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6E,8E)-6,8-tetradecadiene involves its interaction with molecular targets through its conjugated double bonds. These double bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(6E,8E)-6,8-Decadienal: A related compound with a shorter carbon chain and similar double bond configuration.
(2E,4E,6E,8E)-octadecapentaenoic acid: A polyunsaturated fatty acid with multiple conjugated double bonds.
Uniqueness
(6E,8E)-6,8-tetradecadiene is unique due to its specific carbon chain length and double bond configuration, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions and reactions that may not be possible with other similar compounds.
Properties
CAS No. |
72858-66-3 |
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Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
(6E,8E)-tetradeca-6,8-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11-14H,3-10H2,1-2H3/b13-11+,14-12+ |
InChI Key |
MQFIWEBAWCLIQO-PHEQNACWSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CC=CCCCCC |
Origin of Product |
United States |
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